molecular formula C22H29N3O2 B6769905 N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide

N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide

Cat. No.: B6769905
M. Wt: 367.5 g/mol
InChI Key: ILTBZETXXHFTNL-RRIIRSAJSA-N
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Description

N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide is a synthetic compound characterized by its unique structure, which includes a pyrazolyl group, an oxolane ring, and a phenylcyclohexane carboxamide

Properties

IUPAC Name

N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-15-19(14-23-25(15)2)21-20(12-13-27-21)24-22(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-7,14,17-18,20-21H,8-13H2,1-2H3,(H,24,26)/t17?,18?,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTBZETXXHFTNL-RRIIRSAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C(CCO2)NC(=O)C3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2[C@H](CCO2)NC(=O)C3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Precursors: The synthesis typically begins with commercially available precursors such as 1,5-dimethylpyrazole, oxolane derivatives, and phenylcyclohexane carboxylic acid.

  • Step-by-Step Synthesis: The synthetic route involves multiple steps including the formation of intermediate compounds through condensation, cyclization, and coupling reactions.

  • Reaction Conditions: Standard reaction conditions may involve specific catalysts (like palladium or nickel), appropriate solvents (like dichloromethane or ethanol), and controlled temperatures (ranging from -10°C to 150°C).

Industrial Production Methods: In an industrial setting, the compound is produced in larger scales using automated synthesisers to ensure precise reaction conditions. Optimization of these methods involves improving yield, purity, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: It undergoes oxidative reactions forming various oxidized products which may further enhance its bioactivity.

  • Reduction: The compound can be reduced under suitable conditions to form different derivatives with altered chemical properties.

  • Substitution: It participates in nucleophilic and electrophilic substitution reactions, modifying the functional groups attached to its core structure.

Common Reagents and Conditions:

  • For oxidation : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • For reduction : Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.

  • For substitution : Reagents like alkyl halides, amines, or thiols can be utilized.

Major Products Formed:

Scientific Research Applications

  • Chemistry: Utilized as a versatile building block in synthetic organic chemistry.

  • Biology: Investigated for its potential as a biochemical probe in studying biological pathways.

  • Medicine: Potentially used in drug discovery and development for its pharmacologically active properties.

  • Industry: Applied in materials science for developing novel materials with enhanced properties.

Mechanism of Action

Compared to other compounds with similar structures, N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide stands out due to:

  • Its unique combination of a pyrazolyl group and oxolane ring.

  • Enhanced stability and reactivity.

  • Broader range of scientific research applications.

Comparison with Similar Compounds

  • N-[(2R,3S)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide.

  • N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxylate.

In sum, N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-4-phenylcyclohexane-1-carboxamide is a multifaceted compound with significant implications in science and industry. Its synthesis, reactions, applications, and mechanism of action collectively showcase its importance and utility.

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